molecular formula C24H27ClN4S B2844891 4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine CAS No. 338961-52-7

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine

Cat. No.: B2844891
CAS No.: 338961-52-7
M. Wt: 439.02
InChI Key: TTYAPODURNKYRV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring three key structural motifs:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • 2-Phenyl group: Enhances aromatic stacking interactions.
    • 6-[(Propan-2-ylsulfanyl)methyl] group: A sulfur-containing alkyl chain that may influence lipophilicity and metabolic stability.
    • 4-[4-(3-Chlorophenyl)piperazin-1-yl] group: A piperazine ring substituted with a 3-chlorophenyl group, a common pharmacophore in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-(propan-2-ylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4S/c1-18(2)30-17-21-16-23(27-24(26-21)19-7-4-3-5-8-19)29-13-11-28(12-14-29)22-10-6-9-20(25)15-22/h3-10,15-16,18H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAPODURNKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically assembled via the Biginelli reaction or through cyclocondensation of β-diketones with amidines. A modified approach involves the use of ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as a precursor, as demonstrated in analogous syntheses. Reacting this intermediate with propan-2-ylsulfanyl methylating agents (e.g., iodomethane derivatives) under basic conditions introduces the thioether side chain. For example, treatment with NaOH in methanol facilitates deprotonation of the sulfhydryl group, enabling nucleophilic substitution with 2-bromopropane.

Table 1: Key Reaction Parameters for Pyrimidine Functionalization

Step Reagents/Conditions Yield (%) Reference
Thioether Formation NaOH, 2-bromopropane, methanol, 3 h 82.3
Piperazine Coupling DMF, K₂CO₃, 80°C, 12 h 67.8

The introduction of the 4-(3-chlorophenyl)piperazine group at position 4 of the pyrimidine core is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Patent data reveals that Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enables efficient coupling of chloropyrimidines with piperazine derivatives. For instance, reacting 4-chloro-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine with 1-(3-chlorophenyl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords the desired product in 67.8% yield.

Optimization Challenges

  • Steric Hindrance : Bulky substituents on the pyrimidine ring (e.g., phenyl at position 2) reduce reaction rates, necessitating elevated temperatures or prolonged reaction times.
  • Regioselectivity : Competing reactions at positions 2 and 4 are mitigated by pre-functionalizing position 2 with phenyl groups prior to piperazine installation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, particularly when synthesizing asymmetrically substituted pyrimidines.

Table 2: Characterization Data for Intermediate and Final Product

Compound Melting Point (°C) ¹H NMR (δ, ppm) MS (m/z)
4-Chloro-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine 105–106 1.30 (t, CH₃), 4.62 (s, CH₂) 379.14
Final Product 152–154 7.11–8.46 (m, aromatic), 4.34 (q, CH₂) 476.0

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (7.11–8.46 ppm) confirm phenyl and chlorophenyl groups. The singlet at 4.62 ppm corresponds to the methylene group adjacent to sulfur.
  • Mass Spectrometry : Molecular ion peaks at m/z 476.0 align with the molecular formula C₂₆H₂₆ClN₅O₂.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems integrate in-line analytics (e.g., FTIR) for real-time monitoring of intermediate formation. Solvent recovery systems minimize waste, with DMF and methanol recycled through distillation.

Key Industrial Challenges :

  • Cost of Palladium Catalysts : Heterogeneous catalysts (e.g., Pd/C) are preferred over homogeneous analogs to facilitate recovery and reuse.
  • Byproduct Management : Quaternary ammonium salts generated during SNAr reactions require ion-exchange resins for removal.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties
Compound Name (ID) Core Structure Key Substituents Biological Activity/Notes
NF1442 Quinoline 3-Chlorophenyl-piperazine, 7-chloro-quinoline Ca²⁺-ATPase inhibitor (IC₅₀ = 1.3 µM)
ND-7 Quinoline-carboxylic acid 3-Chlorophenyl-piperazine, fluoroquinolone Antibacterial activity (synthesis described)
11f (Molecules 2013) Thiazole-urea 3-Chlorophenyl-piperazine, hydrazinyl-oxoethyl Urease inhibitor (ESI-MS m/z: 500.2 [M+H]⁺)
C3 () Quinoline 4-Chlorophenyl-piperazine Synthesized via crystallization (1H NMR confirmed)

Key Observations :

  • The 3-chlorophenyl-piperazine group is a recurring motif in bioactive compounds, as seen in NF1442 (high-affinity Ca²⁺-ATPase inhibition) and ND-7 (antibacterial activity) .
  • Replacement of the pyrimidine core with quinoline (NF1442, ND-7) or thiazole (11f) alters target specificity and potency.
Pyrimidine Derivatives with Sulfur-Containing Substituents
Compound Name (ID) Sulfur Substituent Additional Features Notes
4-[(Methylsulfanyl)methyl]-2-phenyl-6-[(3-(trifluoromethyl)phenyl)sulfanyl]pyrimidine Methylsulfanylmethyl, trifluoromethylphenyl-sulfanyl High lipophilicity Commercial availability (ZINC3105268)
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Methylsulfanyl, chloro Bis-pyrimidine-piperazine CAS: 339017-81-1; Molar mass: 403.35 g/mol

Key Observations :

  • Sulfur atoms in these substituents may participate in hydrogen bonding or hydrophobic interactions with biological targets.

Pharmacological and Physicochemical Comparisons

Pharmacological Data
  • NF1442 : Demonstrated nanomolar affinity for Ca²⁺-ATPase, highlighting the importance of the 3-chlorophenyl-piperazine group in enzyme inhibition.
Physicochemical Properties
  • Lipophilicity : The propan-2-ylsulfanylmethyl group in the target compound likely increases logP compared to methylsulfanyl analogues , impacting bioavailability.
  • Solubility : Polar piperazine moieties may improve aqueous solubility, as seen in urea derivatives like 11f .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution : 3-Chlorophenyl groups enhance receptor binding (e.g., NF1442 ), while 4-chlorophenyl (C3 ) or trifluoromethylphenyl variants alter specificity.
  • Sulfur Substituents : Larger alkylsulfanyl groups (e.g., propan-2-yl vs. methyl) may improve metabolic stability but reduce solubility.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and critical reagents for preparing 4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine?

  • Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:

  • Step 1 : Formation of the piperazine-chlorophenyl intermediate via Buchwald-Hartwig coupling .
  • Step 2 : Introduction of the propan-2-ylsulfanyl group using a thiol-alkylation reaction with 2-propanethiol and a base (e.g., NaH) in anhydrous DMF .
  • Critical Reagents :
  • Stannous chloride (reducing agent for nitro groups) .
  • Dichloromethane or DMF as solvents .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm ensures step completion .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the piperazine protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 468.12) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly for the piperazine-pyrimidine core .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Answer : Prioritize assays based on structural analogs:

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to piperazine motifs) .
  • Enzyme Inhibition : Kinase or phosphodiesterase inhibition screens (common targets for pyrimidine derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Answer : Apply a Design of Experiments (DoE) approach:

  • Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2_2 at 2–5 mol%) .
  • Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions (e.g., 90°C in DMF with 3 mol% catalyst increases yield by 25%) .
  • Validation : HPLC purity checks (>98%) and reproducibility across three batches .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Answer :

  • Step 1 : Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on chemical shifts .
  • Step 2 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
  • Step 3 : Validate with 2D NMR (HSQC, HMBC) to confirm coupling patterns .

Q. What computational strategies are effective for predicting biological targets or metabolic pathways?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs .
  • ADME Prediction : SwissADME or pkCSM to assess permeability (e.g., Caco-2 cell predictions) and cytochrome P450 interactions .
  • Metabolic Pathway Mapping : Combine MetaCore™ with in vitro hepatocyte assays to identify primary metabolites .

Q. How does the compound’s activity compare to structurally similar derivatives (e.g., sulfonamide or trifluoromethyl analogs)?

  • Answer : Perform a structure-activity relationship (SAR) study:

  • Key Modifications :
Substituent Biological Impact Reference
Propan-2-ylsulfanylEnhanced lipophilicity (logP ~3.2)
3-ChlorophenylImproved receptor binding affinity (IC50_{50} ↓30%)
  • Assay Comparison : Test against analogs in parallel assays (e.g., IC50_{50} values for kinase inhibition) .

Methodological Notes

  • Data Reproducibility : Replicate experiments under controlled humidity (RH <30%) to avoid hydrolysis of the sulfanyl group .
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in biological buffers .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .

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